molecular formula C16H26N4O2 B6172774 tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate CAS No. 2470437-44-4

tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate

Cat. No.: B6172774
CAS No.: 2470437-44-4
M. Wt: 306.4
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Description

Tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, an imidazo[4,5-c]pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and aldehydes. The tert-butyl group is then introduced through a subsequent reaction with tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazo[4,5-c]pyridine ring can be oxidized to form different oxidation states.

  • Reduction: : Reduction reactions can be performed on the piperidine ring.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles like ammonia (NH3) and various alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Various oxidized forms of the imidazo[4,5-c]pyridine ring.

  • Reduction: : Reduced forms of the piperidine ring.

  • Substitution: : Substituted derivatives of the compound with different functional groups.

Scientific Research Applications

Tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : The compound may serve as a ligand in biological assays to study protein interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine ring can bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate: can be compared to other similar compounds, such as:

  • Tert-butyl 3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate

  • Tert-butyl (1H-imidazo[4,5-c]pyridin-4-yl)carbamate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties.

Properties

CAS No.

2470437-44-4

Molecular Formula

C16H26N4O2

Molecular Weight

306.4

Purity

95

Origin of Product

United States

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